6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
The compound “6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antiviral, antidepressant, analgesic, antibacterial, antifungal, and selective enzyme inhibition .
Synthesis Analysis
Pyrazoles can be synthesized from primary aliphatic or aromatic amines as a limiting reagent of the reaction . The protocol utilizes no inorganic reagents and requires a short reaction time, mild conditions, and the use of structurally simple and commercially available starting reagents .Molecular Structure Analysis
In a similar compound, the pyrazole ring is aligned at 88.23° with respect to the aromatic ring and at 3.75° with respect to the pyran ring . In the crystal, N—H⋯N hydrogen bonds link adjacent molecules into a linear chain motif. C—H⋯N interactions are also observed .Chemical Reactions Analysis
Pyrazoles can be obtained by numerous synthetic methods . Over the past decade, a new specific application has appeared for N-substituted pyrazoles, i.e., as a metal-coordinating directing group for transition-metal-catalyzed reactions .Scientific Research Applications
Heterocyclic Synthesis
6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its derivatives are extensively used in heterocyclic synthesis. These compounds serve as key intermediates for synthesizing various biologically significant heterocycles, including azole and azine derivatives. Their reactivity in multiple reactions makes them valuable in creating diverse heterocyclic structures with potential antimicrobial activities (Fadda, Abdel-Rahman, Hamed, & Khalil, 2012).
Corrosion Inhibition
Some derivatives of this compound have shown promise as corrosion inhibitors. These compounds, like AMPC and ACPC, demonstrate high efficiency in preventing mild steel corrosion in acidic environments. Their adsorption on steel surfaces follows the Langmuir adsorption isotherm, offering protection against corrosion (Yadav, Gope, Kumari, & Yadav, 2016).
Synthesis of Bioactive Heterocycles
This compound is utilized as a building block for synthesizing bioactive heterocycles. These synthesized compounds, incorporating various heterocycles like pyrimidinone and oxazinone, have shown significant antimicrobial properties, highlighting their potential in pharmaceutical applications (El-ziaty, Bassioni, Hassan, & Derbala, 2018).
Green Chemistry Approaches
Eco-friendly methods have been developed for synthesizing this compound derivatives. Utilizing catalysts like sodium ascorbate and glycerol in water provides an environmentally friendly approach to synthesizing these compounds under mild and efficient conditions (Kiyani & Bamdad, 2018); (Vekariya & Patel, 2016).
Antitumor and Antimicrobial Agents
Derivatives of this compound have been synthesized and evaluated for their antitumor and antimicrobial activities. Compounds like pyrazolo-N-glycoside and pyrazolopyranopyrimidine derivatives have shown high activity against various cancer cell lines and bacterial strains, indicating their potential as therapeutic agents (Hafez & El-Gazzar, 2015).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with gaba-a receptors .
Mode of Action
The compound is believed to reversibly block pest GABA-A receptors, disturbing the activity of the insect’s central nervous system . This leads to hyperexcitation of the nerves and muscles of the contaminated insects .
Result of Action
The primary result of the compound’s action is the disruption of the insect’s central nervous system, leading to hyperexcitation of the nerves and muscles . This can potentially lead to paralysis or death of the insect.
Safety and Hazards
Future Directions
The versatile applicability of pyrazoles as pharmaceuticals, crop protection chemicals, building blocks for organic and inorganic chemistry still propels research to develop new synthetic methodologies . The preparation of N-substituted pyrazoles from primary amines as a limiting reagent and source of N-substituent gives a wide variety of potential products that might be further functionalized .
Properties
IUPAC Name |
6-amino-3-methyl-4-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-6-9-10(8-3-2-4-18-8)7(5-13)11(14)17-12(9)16-15-6/h2-4,10H,14H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRJJLWLDNHMPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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